

# How to dissolve and store UVI3003 for research.

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## Compound of Interest

Compound Name: **UVI3003**

Cat. No.: **B1142216**

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## Application Notes and Protocols for UVI3003

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the dissolution and storage of **UVI3003**, a selective Retinoid X Receptor (RXR) antagonist, for research purposes. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.

## Chemical and Physical Properties

**UVI3003** is a potent and selective antagonist of Retinoid X Receptors (RXRs).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Weight	436.58 g/mol	<a href="#">[1]</a>
Molecular Formula	C <sub>28</sub> H <sub>36</sub> O <sub>4</sub>	<a href="#">[1]</a>
CAS Number	847239-17-2	
Purity	≥98%	<a href="#">[1]</a>
Appearance	White to off-white solid	<a href="#">[2]</a>

## Dissolution Protocols

**UVI3003** is insoluble in water and requires organic solvents for dissolution.[\[3\]](#) The choice of solvent will depend on the specific experimental requirements (e.g., in vitro vs. in vivo applications).

## Stock Solution Preparation for In Vitro Use

Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing concentrated stock solutions for in vitro experiments.

Quantitative Solubility Data:

Solvent	Maximum Concentration	Molar Concentration (mM)	Reference
DMSO	100 mg/mL	229.05 mM	<a href="#">[2]</a> <a href="#">[5]</a>
DMSO	87 mg/mL	199.27 mM	<a href="#">[3]</a>
Ethanol	100 mM	100 mM	

Protocol:

- Solvent Selection: Use fresh, anhydrous, high-purity DMSO or ethanol.[\[2\]](#)[\[3\]](#) Moisture in DMSO can significantly decrease the solubility of **UVI3003**.[\[3\]](#)
- Weighing: Accurately weigh the desired amount of **UVI3003** powder in a sterile microcentrifuge tube.
- Dissolution: Add the appropriate volume of solvent to achieve the target concentration. To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath.[\[2\]](#)[\[5\]](#) Gentle heating can also be applied.[\[2\]](#)
- Verification: Ensure the solution is clear and free of any visible precipitate before use.
- Storage: Store the stock solution as recommended in Section 3.

## Formulation for In Vivo Use

For animal studies, **UVI3003** can be formulated in various vehicles. The following are established protocols.

In Vivo Formulation Data:

Vehicle	Achievable Concentration	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.73 mM)	<a href="#">[2]</a>
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.73 mM)	<a href="#">[2]</a>
Carboxymethylcellulose sodium (CMC-Na)	≥ 5 mg/mL	<a href="#">[3]</a>

Protocol (Example using PEG300/Tween-80 formulation):

- Initial Dissolution: Dissolve **UVI3003** in DMSO to create a concentrated pre-stock.
- Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the specified ratios.
- Formulation: Add the **UVI3003**/DMSO pre-stock to the vehicle to achieve the final desired concentration. The order of addition is critical.[\[2\]](#)[\[3\]](#)
- Homogenization: Ensure the final solution is a clear and homogenous mixture. Sonication may be required.[\[5\]](#)

## Storage and Stability

Proper storage is critical to prevent degradation and maintain the biological activity of **UVI3003**.

Storage Recommendations:

Form	Storage Temperature	Duration	Reference
Powder	-20°C	3 years	[2][3][5]
Solvent	-80°C	1-2 years	[2][3][5]
Solvent	-20°C	1 month	[3][4]

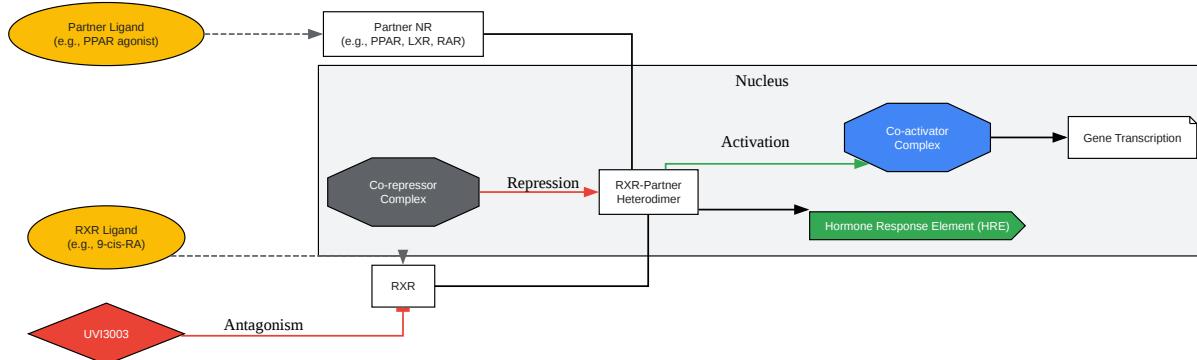
#### Protocol for Long-Term Storage:

- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes.[2][3][4]
- Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
- Freezing: Store the aliquots at -80°C for maximum stability.[3][5]

## Biological Context: RXR Signaling

**UVI3003** functions as an antagonist to Retinoid X Receptors (RXRs).[6][7] RXRs are nuclear receptors that play a central role in gene regulation by forming heterodimers with other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs).[6][8] These heterodimers bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription. By binding to the RXR subunit, **UVI3003** prevents the conformational changes required for co-activator recruitment and subsequent gene activation.

Below is a simplified diagram illustrating the canonical signaling pathway involving RXR heterodimers.



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Caption: Simplified RXR heterodimer signaling pathway and the antagonistic action of **UVI3003**.

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